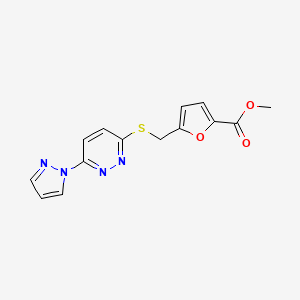

![molecular formula C21H24N4O4S B2460199 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methoxyacetamide CAS No. 886888-44-4](/img/structure/B2460199.png)

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methoxyacetamide” is a compound with the molecular formula C29H26N4O3S . It has a molecular weight of 510.6 g/mol . The compound has a complex structure that includes a benzimidazole ring, a piperidine ring, and a sulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a benzimidazole ring, a piperidine ring, and a sulfonyl group . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .Physical And Chemical Properties Analysis

This compound has a molecular weight of 510.6 g/mol and a molecular formula of C29H26N4O3S . It has a topological polar surface area of 104 Ų and a complexity of 891 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds .Applications De Recherche Scientifique

Antitumor and Anticancer Properties

The compound’s structural features make it a potential candidate for cancer therapy. Researchers have explored its effects on tumor cell lines, evaluating its cytotoxicity and potential inhibition of tumor growth. Further investigations into its mechanism of action and selectivity against specific cancer types are warranted .

Elastase Inhibition

Elastase, an enzyme involved in tissue remodeling, plays a crucial role in various diseases, including chronic obstructive pulmonary disease (COPD) and inflammatory conditions. N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methoxyacetamide has been studied for its elastase inhibitory activity. Understanding its binding interactions and specificity can guide drug design for elastase-related disorders .

Antioxidant Potential

Oxidative stress contributes to several health issues, including aging and neurodegenerative diseases. This compound’s antioxidant properties have been investigated, with promising results. Researchers explore its ability to scavenge free radicals and protect cellular components from oxidative damage .

DNA Binding and Interaction

Understanding how this compound interacts with DNA is essential for drug development. Its binding affinity, mode of interaction, and potential impact on gene expression are areas of interest. Such insights can guide the design of DNA-targeted therapies .

Antimicrobial Activity

The compound’s benzimidazole scaffold suggests potential antimicrobial properties. Researchers have tested its efficacy against bacteria, fungi, and other pathogens. Investigations into its mode of action and specificity can inform the development of novel antimicrobial agents .

Drug Development and Synthetic Routes

Given its diverse pharmacological activities, this compound serves as a valuable synthon for drug development. Scientists continue to explore efficient synthetic routes to produce this compound and its derivatives . These efforts aim to optimize its pharmacokinetics, bioavailability, and safety profile.

Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Rajendran, S., et al. (2020). Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide: investigations for elastase inhibition, antioxidant and DNA binding potentials for biological applications. RSC Advances, 10(26), 15494-15503. Read more Kalinowska-Lis, U., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry, 13(1), 1-16. Read more Recent advances in the synthesis of imidazoles. (2020). RSC Publishing. Read more

Mécanisme D'action

Target of Action

The compound, also known as N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methoxyacetamide, is a derivative of imidazole . Imidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on their specific structure and the targets they interact with . They can exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways due to their ability to interact with different proteins and enzymes

Result of Action

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. Given the broad range of activities exhibited by imidazole derivatives , the compound could potentially have a wide range of molecular and cellular effects.

Propriétés

IUPAC Name |

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S/c1-29-14-20(26)22-16-6-8-17(9-7-16)30(27,28)25-12-10-15(11-13-25)21-23-18-4-2-3-5-19(18)24-21/h2-9,15H,10-14H2,1H3,(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCBCJKHLLRPCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2460117.png)

![2-Methyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2460122.png)

![3-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2460123.png)

![(S)-N2-(Benzo[d]oxazol-6-yl)-N4-(1-cyclohexylethyl)-N6-ethyl-N6-(2-(ethylamino)ethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B2460127.png)

![3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2460128.png)

![N-(4-methylbenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2460129.png)

![7-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2460130.png)